Uroporphyrin III, octamethyl ester
Description
Significance of Tetrapyrrole Macrocycles in Biological Systems
Tetrapyrroles are a class of organic compounds characterized by a large macrocyclic structure composed of four pyrrole (B145914) rings linked by methine bridges. wikipedia.org These molecules are fundamental to numerous biological processes, earning them the nickname "pigments of life" due to their vibrant colors and essential roles. nih.gov Their diverse functions are intimately tied to their ability to chelate metal ions and their unique electronic properties, which allow them to participate in a wide range of biochemical reactions. wikipedia.orginflibnet.ac.in
Key biological functions of tetrapyrroles include:
Oxygen Transport: Heme, an iron-containing porphyrin, is the prosthetic group in hemoglobin and myoglobin, responsible for transporting oxygen in the blood and muscle tissue, respectively. wikipedia.orgosti.gov
Photosynthesis: Chlorophylls and bacteriochlorophylls, which are magnesium-containing chlorins and bacteriochlorins, are the primary pigments for light harvesting and charge separation in photosynthetic organisms. osti.govrsc.org
Enzymatic Catalysis: Various cytochromes, which contain heme groups, are essential components of electron transport chains in cellular respiration. nih.gov Siroheme, another modified tetrapyrrole, is a crucial cofactor for enzymes involved in sulfite (B76179) and nitrite (B80452) reduction. nih.gov
Vitamin Synthesis: The corrin (B1236194) ring of vitamin B12 (cobalamin) is a tetrapyrrole derivative essential for various metabolic processes. nih.gov
The extensive conjugation within the tetrapyrrole macrocycle is responsible for their characteristic strong absorption of light and their diverse redox properties, which can be fine-tuned by modifications to the macrocycle's structure and the central metal ion. wikipedia.orgrsc.org
Overview of Porphyrin Isomers and their Academic Relevance
Porphyrins are a major subclass of tetrapyrroles. wikipedia.org The arrangement of substituent groups on the periphery of the porphyrin macrocycle can lead to the formation of different isomers. In the biosynthesis of naturally occurring porphyrins, the precursor porphobilinogen (B132115) has two different side chains, an acetic acid group and a propionic acid group. The enzymatic tetramerization of this precursor leads to the formation of four possible isomers, designated as type I, II, III, and IV. inflibnet.ac.inrsc.org
Of these, the type III isomer is the direct precursor to all biologically vital porphyrins, including heme and chlorophyll (B73375). rsc.org The biosynthesis of uroporphyrinogen III from porphobilinogen is a key step that establishes the specific arrangement of side chains found in these essential molecules. wikipedia.org The other isomers, such as uroporphyrin I, are typically formed as byproducts in certain metabolic disorders known as porphyrias. ontosight.ai
The study of different porphyrin isomers is of significant academic interest. By comparing the properties of these isomers, researchers can gain a deeper understanding of the structure-function relationships that govern the diverse roles of porphyrins in biological systems. colorado.eduresearchgate.net Synthetic chemists have also explored the creation of "un-natural" porphyrin isomers by rearranging the pyrrole rings within the macrocycle, leading to compounds with novel optical and electronic properties. colorado.eduassumption.edu
Historical Context of Uroporphyrin III Octamethyl Ester in Porphyrin Research
The study of porphyrins has a rich history, with early research focusing on the isolation and characterization of these pigments from natural sources. scispace.com The development of chromatographic techniques in the mid-20th century was a significant advancement, allowing for the separation and purification of different porphyrin isomers. nih.govnih.gov Early studies on the biosynthesis of uroporphyrin III from porphobilinogen were crucial in elucidating the enzymatic pathways leading to the formation of this key intermediate. nih.gov
The synthesis of porphyrin esters, such as the octamethyl ester of uroporphyrin III, became an important tool for researchers. Esterification of the carboxylic acid side chains of uroporphyrins increases their solubility in organic solvents, facilitating their purification, crystallization, and further chemical modification. ontosight.ai This has been instrumental in allowing for detailed structural and spectroscopic studies.
The ability to synthesize and isolate specific isomers like uroporphyrin III octamethyl ester has been fundamental to advancing our understanding of porphyrin chemistry and biochemistry. It has enabled researchers to investigate the precise mechanisms of heme and chlorophyll biosynthesis and to explore the potential of synthetic porphyrins in various applications, including the development of new catalysts and photosensitizers. assumption.eduresearchgate.net
Compound Data
| Property | Value | Reference |
| Chemical Formula | C₄₈H₅₄N₄O₁₆ | cymitquimica.comstrem.comsigmaaldrich.com |
| Molecular Weight | 942.96 g/mol | cymitquimica.comsigmaaldrich.com |
| Appearance | Red to black powder | strem.com |
| CAS Number | 15435-60-6 | strem.comsigmaaldrich.com |
| Storage Temperature | -20°C | sigmaaldrich.com |
Properties
Molecular Formula |
C48H54N4O16 |
|---|---|
Molecular Weight |
943.0 g/mol |
IUPAC Name |
methyl 3-[3,7,12,17-tetrakis(2-methoxy-2-oxoethyl)-8,13,18-tris(3-methoxy-3-oxopropyl)-21,22-dihydroporphyrin-2-yl]propanoate |
InChI |
InChI=1S/C48H54N4O16/c1-61-41(53)13-9-25-29(17-45(57)65-5)37-22-35-27(11-15-43(55)63-3)30(18-46(58)66-6)38(51-35)23-36-28(12-16-44(56)64-4)32(20-48(60)68-8)40(52-36)24-39-31(19-47(59)67-7)26(10-14-42(54)62-2)34(50-39)21-33(25)49-37/h21-24,50,52H,9-20H2,1-8H3 |
InChI Key |
WKMOYJGDKICEDA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)CCC(=O)OC)CC(=O)OC)CCC(=O)OC)CC(=O)OC)CCC(=O)OC)CC(=O)OC)CC(=O)OC |
Origin of Product |
United States |
Biosynthesis and Enzymology of Uroporphyrinogen Iii and Its Downstream Metabolites
Fundamental Enzymatic Pathway to Uroporphyrinogen III
The synthesis of uroporphyrinogen III occurs in the cytosol and involves two distinct enzymatic steps that first assemble a linear tetrapyrrole and then cyclize it into the correct asymmetric macrocycle. nih.gov
Porphobilinogen (B132115) deaminase (PBGD), also known as hydroxymethylbilane (B3061235) synthase, is the third enzyme in the heme biosynthetic pathway. proteopedia.orgnih.gov It catalyzes the sequential head-to-tail condensation of four molecules of the monopyrrole, porphobilinogen, to form a linear hydroxymethylbilane. proteopedia.orgwikipedia.orgnih.gov This reaction releases four molecules of ammonia. wikipedia.org
The enzyme itself is a monomeric protein composed of three domains. proteopedia.orgwikipedia.org A unique dipyrromethane (DPM) cofactor, consisting of two condensed porphobilinogen units, is covalently bound to a conserved cysteine residue in domain 3 and serves as a primer for building the tetrapyrrole chain. proteopedia.orgnih.gov The active site is located in a cleft between domains 1 and 2, which contain positively charged arginine residues that stabilize the carboxylate groups of the incoming porphobilinogen substrates and the growing polypyrrole chain. wikipedia.org
The catalytic mechanism proceeds through several stable enzyme-substrate intermediates (ES, ES₂, ES₃, and ES₄). proteopedia.orgnih.gov The process begins with the deamination of a porphobilinogen molecule to create a carbocation, which is then attacked by the DPM cofactor. wikipedia.org This process is repeated three more times, adding one porphobilinogen unit at a time to the elongating chain. Once the hexapyrrole chain is assembled, it is hydrolyzed to release the final product, hydroxymethylbilane, and regenerate the enzyme's DPM cofactor for the next catalytic cycle. proteopedia.orgwikipedia.org
Uroporphyrinogen III synthase (UROS), also known as uroporphyrinogen III cosynthase, catalyzes the conversion of the linear hydroxymethylbilane into uroporphyrinogen III. nih.govebi.ac.uk This reaction is not a simple cyclization. In the absence of UROS, hydroxymethylbilane spontaneously cyclizes to form uroporphyrinogen I, a non-functional isomer. researchgate.net UROS ensures the formation of the physiologically essential type III isomer by catalyzing an intramolecular rearrangement that inverts the final, or D, pyrrole (B145914) ring of the hydroxymethylbilane before closing the macrocycle. ebi.ac.ukwikipedia.org
This precise control of isomerization is critical, as uroporphyrinogen III is the last common precursor for all biologically functional tetrapyrroles. nih.gov The enzyme folds into two similar α/β domains, and the product binds in the cleft between them, held by a network of hydrogen bonds. nih.govnih.gov Deficiencies in UROS activity lead to the accumulation of the non-functional uroporphyrinogen I and are associated with the genetic disorder congenital erythropoietic porphyria. ebi.ac.uk
The accepted mechanism for the complex rearrangement catalyzed by Uroporphyrinogen III Synthase is the spiro-mechanism. nih.govebi.ac.uk This hypothesis, first proposed by Mathewson and Corwin, suggests the reaction proceeds through a key spiro-pyrrolenine intermediate. researchgate.netnih.gov
The mechanism is thought to occur in the following steps:
The reaction begins with the loss of the hydroxyl group from the hydroxymethylbilane substrate, generating an azafulvene intermediate. researchgate.netnih.gov
This allows for an electrophilic attack from the end of the molecule (C-20) on the C-16 position of the D-ring, forming a covalent bond and creating the characteristic spirocyclic intermediate. ebi.ac.uknih.gov
The bond between the C-15 methylene (B1212753) bridge and the D-ring is then cleaved. ebi.ac.ukresearchgate.net
Finally, the molecule re-cyclizes by forming a new bond between the C-15 and C-19 positions, resulting in the inverted D-ring characteristic of the type III isomer. ebi.ac.uknih.gov
This mechanism is strongly supported by inhibition studies using a stable spiro-lactam analog of the proposed intermediate, which was found to be a potent inhibitor of the enzyme. ebi.ac.ukrsc.org
Methylation of Uroporphyrinogen III: Precursors to Cobalamin and Siroheme
Uroporphyrinogen III stands at a metabolic branch point. It can be decarboxylated to enter the heme and chlorophyll (B73375) synthesis pathways or it can be methylated, committing it to the biosynthesis of siroheme and cobalamin (vitamin B12). wikipedia.org This methylation is performed by the enzyme S-adenosylmethionine:uroporphyrinogen III methyltransferase.
S-adenosyl-L-methionine:uroporphyrinogen III methyltransferase (SUMT), also known by its gene name cobA in many bacteria, is a key branchpoint enzyme that controls the metabolic flux towards modified tetrapyrroles like vitamin B12 and siroheme. ebi.ac.uknih.gov It catalyzes the transfer of two methyl groups from the donor S-adenosyl-L-methionine (SAM) to the uroporphyrinogen III macrocycle. wikipedia.org
The enzyme catalyzes two successive methylation reactions at the C-2 and C-7 positions of uroporphyrinogen III. ebi.ac.uknih.gov This two-step process converts uroporphyrinogen III into precorrin-2, passing through the intermediate precorrin-1. wikipedia.orgnih.gov Precorrin-2 is the precursor for the synthesis of siroheme, coenzyme F430, and vitamin B12. ebi.ac.uk The purified enzyme from Pseudomonas denitrificans is suggested to be a homodimer and does not appear to require cofactors or metal ions for its activity. nih.gov
The SUMT enzyme catalyzes two distinct methylation reactions. First, it adds a methyl group from a SAM molecule to uroporphyrinogen III to form the monomethylated intermediate, precorrin-1. wikipedia.org In vitro studies suggest that this precorrin-1 intermediate is released from the enzyme and then re-binds to the active site for the second methylation step, which converts it to precorrin-2. nih.gov
The enzyme exhibits specificity for its substrates. For the Pseudomonas denitrificans enzyme, the Kₘ values for S-adenosyl-L-methionine and uroporphyrinogen III were determined to be 6.3 µM and 1.0 µM, respectively. nih.gov Interestingly, this enzyme shows substrate inhibition at uroporphyrinogen III concentrations above 2 µM, a property that may play a role in regulating the biosynthesis of cobalamin. nih.gov The enzyme's activity is not inhibited by feedback from cobalamin or other corrinoid intermediates at physiological concentrations. nih.gov Mutagenesis studies have identified several key amino acid residues essential for SAM binding and catalytic activity. nih.gov
Data Tables
Table 1: Enzymes in Uroporphyrinogen III Biosynthesis and Methylation
| Enzyme Name | Alternative Name(s) | EC Number | Function |
|---|---|---|---|
| Porphobilinogen Deaminase | Hydroxymethylbilane Synthase (HMBS) | 2.5.1.61 | Catalyzes the polymerization of four porphobilinogen molecules to form hydroxymethylbilane. wikipedia.org |
| Uroporphyrinogen III Synthase | Uroporphyrinogen III Cosynthase | 4.2.1.75 | Catalyzes the cyclization and rearrangement of hydroxymethylbilane to form uroporphyrinogen III. wikipedia.org |
Table 2: Compounds in Uroporphyrinogen III Biosynthesis and Methylation
| Compound Name | Description |
|---|---|
| Porphobilinogen | The monopyrrole precursor used to build the tetrapyrrole macrocycle. |
| Hydroxymethylbilane | A linear tetrapyrrole intermediate formed by Porphobilinogen Deaminase. wikipedia.org |
| Uroporphyrinogen I | A symmetric, non-functional isomer formed by spontaneous cyclization of hydroxymethylbilane. researchgate.net |
| Uroporphyrinogen III | The asymmetric, functional macrocyclic precursor to hemes, chlorophylls, and corrins. wikipedia.org |
| Spiro-pyrrolenine intermediate | A hypothesized transient species in the Uroporphyrinogen III Synthase reaction. researchgate.net |
| S-Adenosyl-L-methionine (SAM) | The methyl group donor for the SUMT/CobA enzyme. nih.gov |
| Precorrin-1 | The monomethylated intermediate product of the SUMT/CobA enzyme. wikipedia.org |
| Precorrin-2 | The dimethylated product of the SUMT/CobA enzyme; a precursor to siroheme and vitamin B12. wikipedia.org |
| Siroheme | A downstream metabolite of precorrin-2. wikipedia.org |
Role of S-Adenosylmethionine:Uroporphyrinogen III Methyltransferase (SUMT/CobA)
Biosynthesis of Precorrin-2 and Sirohydrochlorin
The biosynthesis of precorrin-2 from uroporphyrinogen III is a key branching point, diverting the metabolic flow towards the synthesis of siroheme and cobalamin (vitamin B12). This transformation is initiated by two sequential methylation reactions, both of which are dependent on the methyl donor S-adenosyl-L-methionine (SAM).
The enzyme responsible for this conversion is S-adenosyl-L-methionine:uroporphyrinogen III methyltransferase (SUMT), also known as CobA in some organisms. The process begins with the methylation of uroporphyrinogen III at the C-2 position of the macrocycle, forming a monomethylated intermediate known as precorrin-1. In vitro studies have shown that precorrin-1 is released from the enzyme and then serves as the substrate for the second methylation event. The SUMT enzyme then catalyzes the addition of a second methyl group from SAM, this time at the C-7 position, to yield precorrin-2.
Following its formation, precorrin-2 is a substrate for the enzyme precorrin-2 dehydrogenase (SirC or CysG). This enzyme catalyzes the oxidation of precorrin-2 in an NAD+-dependent reaction, resulting in the formation of sirohydrochlorin, which is the immediate precursor to siroheme.
| Enzyme | Reaction Catalyzed | Cofactor/Cosubstrate |
|---|---|---|
| S-adenosyl-L-methionine:uroporphyrinogen III methyltransferase (SUMT/CobA) | Uroporphyrinogen III → Precorrin-1 → Precorrin-2 | S-adenosyl-L-methionine (SAM) |
| Precorrin-2 Dehydrogenase (SirC/CysG) | Precorrin-2 → Sirohydrochlorin | NAD+ |
Subsequent Methylation Steps and Precorrin Formation (e.g., Precorrin-3A)
The biosynthetic pathway to vitamin B12 involves a series of further methylations. The next step after the formation of precorrin-2 is the addition of a third methyl group, at the C-20 position, to form precorrin-3A. This reaction is catalyzed by the enzyme S-adenosyl-L-methionine:precorrin-2 methyltransferase, a product of the cobI gene in Pseudomonas denitrificans. This enzyme is also referred to as precorrin-2 C20-methyltransferase. The conversion of precorrin-2 to precorrin-3A is a critical step that further commits the molecule to the cobalamin synthesis pathway.
Enzymatic Synthesis and Isolation of Methylated Intermediates
The inherent instability of many of the intermediates in the cobalamin biosynthetic pathway has necessitated the development of in vitro multi-enzyme systems for their synthesis and isolation. By combining the enzymes responsible for the conversion of 5-aminolevulinic acid (ALA) to uroporphyrinogen III with SUMT and precorrin-2 methyltransferase, researchers have been able to achieve the preparative synthesis of both precorrin-2 and precorrin-3A. These enzyme systems are stable enough for large-scale incubations, allowing for the production of milligram quantities of these crucial intermediates. The synthesized precorrins can then be isolated, often as their more stable octamethyl esters, for further biosynthetic studies.
Decarboxylation Pathways from Uroporphyrinogen III
In an alternative metabolic fate, uroporphyrinogen III can be shunted towards the biosynthesis of heme and chlorophyll through a series of decarboxylation reactions.
Formation of Coproporphyrinogen III and Protoporphyrinogen IX
The initial step in this pathway is the decarboxylation of the four acetate (B1210297) side chains of uroporphyrinogen III to methyl groups, a reaction that yields coproporphyrinogen III. This conversion is catalyzed by the enzyme uroporphyrinogen decarboxylase (UROD).
Coproporphyrinogen III is then transported into the mitochondria where it is acted upon by the enzyme coproporphyrinogen oxidase. This enzyme catalyzes the oxidative decarboxylation of two of the four propionic acid side chains to vinyl groups, resulting in the formation of protoporphyrinogen IX. Protoporphyrinogen IX is the direct precursor to protoporphyrin IX, the immediate precursor of heme.
| Substrate | Enzyme | Product |
|---|---|---|
| Uroporphyrinogen III | Uroporphyrinogen Decarboxylase (UROD) | Coproporphyrinogen III |
| Coproporphyrinogen III | Coproporphyrinogen Oxidase | Protoporphyrinogen IX |
Enzymatic Activities Involved in Decarboxylation (e.g., Precorrin-2 Decarboxylase, Acetate Eliminase)
The key enzyme responsible for the decarboxylation of the acetate side chains of uroporphyrinogen III is uroporphyrinogen decarboxylase (UROD). This enzyme is notable in that it does not require any cofactors for its activity. The proposed mechanism involves the protonation of the substrate by an arginine residue within the active site, which facilitates the removal of the carboxyl groups. At physiological substrate concentrations, the decarboxylation is thought to occur in a stepwise and ordered manner, beginning with the acetate group on the D ring of the macrocycle.
While the term "acetate eliminase" is not formally used to describe a distinct enzyme in this context, it accurately describes the function of UROD in removing the acetate groups. In the later stages of cobalamin biosynthesis, other decarboxylation events occur, such as the one catalyzed by precorrin-6Y C5,15-methyltransferase, which has a decarboxylating activity. However, for the initial decarboxylation from uroporphyrinogen III, UROD is the primary enzyme.
Isomerization Studies Involving Uroporphyrinogen I Octamethyl Ester
In the absence of the enzyme uroporphyrinogen III synthase, the linear tetrapyrrole hydroxymethylbilane spontaneously cyclizes to form uroporphyrinogen I. The key difference between the I and III isomers lies in the arrangement of the acetate and propionate (B1217596) side chains on the D ring. Uroporphyrinogen I is not a substrate for the enzymes of the heme and chlorophyll biosynthetic pathways. This underscores the critical role of uroporphyrinogen III synthase in ensuring the correct isomer is formed for these vital downstream pathways.
While both uroporphyrin I octamethyl ester and uroporphyrin III octamethyl ester are chemically defined and commercially available compounds, detailed scientific studies focusing specifically on the chemical isomerization of uroporphyrinogen I octamethyl ester to the corresponding III isomer were not prominently found in a review of the literature. The biological focus remains on the enzymatic control of isomerization at the uroporphyrinogen stage, which prevents the formation of the non-functional type I isomer.
Synthetic Methodologies for Uroporphyrin Iii Octamethyl Ester and Analogues
Chemical Synthesis Approaches to Porphyrin Macrocycles
The assembly of the tetrapyrrolic macrocycle is the foundational challenge in porphyrin synthesis. The choice of method often depends on the desired substitution pattern and the required isomeric purity. For unsymmetrical porphyrins like uroporphyrin III, controlling the arrangement of the side chains is critical.
The MacDonald [2+2] condensation is a powerful and widely used method for synthesizing porphyrins from dipyrromethane intermediates. researchgate.net This strategy involves the acid-catalyzed condensation of an α,α′-diunsubstituted dipyrromethane with a dipyrromethane-α,α′-dicarboxaldehyde. researchgate.net The key advantage of this approach is that it allows for the controlled synthesis of unsymmetrical porphyrins by using two different dipyrromethane units. The reaction proceeds through a porphodimethene intermediate, which helps to prevent the acid-catalyzed scrambling that can lead to mixtures of isomers. researchgate.net Subsequent air oxidation yields the final aromatic porphyrin. researchgate.net
This method has been successfully applied to the synthesis of various porphyrins, including the uroporphyrin II octamethyl ester, an isomer of the target compound. rsc.org The stability of the dipyrromethane precursors is crucial for the success of this route. researchgate.net
An alternative to the [2+2] approach is the [3+1] condensation strategy. rsc.org This method involves reacting a tripyrrolic precursor, such as a tripyrrane, with a monopyrrole unit. rsc.org The [3+1] approach is particularly useful for the regioselective synthesis of porphyrins with a specific arrangement of substituents, such as cis-substituted porphyrins. researchgate.net
Various acid catalysts, including BF₃·OEt₂ and p-toluenesulfonic acid (p-TsOH), have been studied to optimize the reaction. researchgate.net While this method offers good control over isomer formation, the yields can sometimes be lower than those achieved with MacDonald's [2+2] condensation. researchgate.net The reaction is often monitored by oxidizing aliquots with an agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to check for porphyrinogen (B1241876) formation. researchgate.net
The Rothemund reaction, first reported in 1936, is a one-pot synthesis that converts four pyrrole (B145914) molecules and four aldehyde molecules into a porphyrin under acidic conditions. wikipedia.org Originally, the reaction required high temperatures and pressure, resulting in very low yields of less than 5%. wikipedia.orgwikipedia.org A significant improvement was made by Adler and Longo, who modified the conditions to be conducted in open air using organic acids like propionic acid as the catalyst and solvent. wikipedia.org The Adler-Longo modification shortened the reaction time and improved yields to around 20%. wikipedia.org
This method is primarily suited for the synthesis of meso-tetrasubstituted porphyrins with four identical substituents, making it ideal for symmetrical porphyrins. wikipedia.org Due to the statistical nature of the condensation when using precursors that would lead to β-substituted porphyrins like uroporphyrin, this method is not suitable for producing a specific, unsymmetrical isomer like uroporphyrin III in a pure form.
Table 1: Comparison of Porphyrin Macrocycle Synthesis Strategies
| Method | Precursors | Key Features | Primary Use Case | Isomer Control |
| MacDonald [2+2] Condensation | Dipyrromethane + Dipyrromethane dialdehyde | Two-component condensation; avoids scrambling via porphodimethene intermediate. researchgate.net | Synthesis of unsymmetrical porphyrins. rsc.org | High |
| [3+1] Condensation | Tripyrrane + Monopyrrole unit | Useful for specific regioselective syntheses (e.g., cis-isomers). rsc.orgresearchgate.net | Synthesis of complex, unsymmetrical porphyrins. | High |
| Rothemund-Adler Reaction | Pyrrole + Aldehyde | One-pot synthesis; improved yields with Adler-Longo modification. wikipedia.orgresearchgate.net | Synthesis of symmetrical, meso-substituted porphyrins. wikipedia.org | Low (for β-substituted isomers) |
Esterification Techniques for Porphyrinogens and Porphyrins (e.g., with Methanol (B129727)/Sulfuric Acid)
Once the uroporphyrinogen or uroporphyrin macrocycle with its eight carboxylic acid side chains is formed, the next crucial step is esterification to produce the octamethyl ester derivative. This transformation significantly alters the compound's solubility and properties by converting the polar carboxylic acid groups into nonpolar methyl esters. ontosight.ai
A standard and effective method for this conversion is Fischer esterification, which involves heating the porphyrin in an alcohol solvent, in this case, methanol, with a strong acid catalyst like sulfuric acid (H₂SO₄). sigmaaldrich.comlibretexts.org The mechanism involves the protonation of a carbonyl oxygen by the acid, which enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by methanol. libretexts.org The reaction is reversible, and the removal of water, a byproduct, can drive the reaction to completion and improve yields. sigmaaldrich.com For this reason, a water scavenger is sometimes added to the reaction mixture. sigmaaldrich.com Sulfuric acid is a particularly effective catalyst for this process. sigmaaldrich.comnih.govnih.gov
Table 2: Typical Conditions for Esterification of Porphyrins
| Parameter | Description | Details | Reference |
| Reagents | Acid and Alcohol | Uroporphyrin, Methanol (CH₃OH), Sulfuric Acid (H₂SO₄) | sigmaaldrich.com |
| Catalyst | Strong Acid | Concentrated Sulfuric Acid (H₂SO₄) is a common choice. | sigmaaldrich.comnih.gov |
| Solvent | Alcohol | Methanol serves as both the solvent and the esterifying reagent. | sigmaaldrich.com |
| Temperature | Heating | The reaction mixture is typically heated, for example, at 60°C for 30 minutes. | sigmaaldrich.com |
| Workup | Neutralization & Extraction | The reaction is cooled, neutralized (e.g., with sodium bicarbonate), and the ester product is extracted into an organic solvent like hexane. | sigmaaldrich.com |
| Yield Optimization | Water Removal | The reaction is reversible; removing water as it forms or using a water scavenger (e.g., 2,2-dimethoxypropane) can increase product yield. | sigmaaldrich.com |
Large-Scale Preparative Methods and Yield Optimization
Transitioning the synthesis of uroporphyrin III octamethyl ester from a laboratory scale to a large-scale preparative method presents significant challenges. Chemical synthesis scale-up often requires handling large volumes of solvents, which can pose safety and environmental concerns. orgsyn.org For instance, procedures that are convenient on a 1-gram scale may require several liters of solvent when scaled up tenfold. orgsyn.org Furthermore, purification of the final product on a large scale can be complex, often requiring extensive chromatography to separate the desired isomer from any side products. Optimizing reaction conditions to maximize yield and minimize impurities is therefore critical.
In recent years, bio-based production has emerged as a promising alternative for the large-scale synthesis of porphyrin precursors. sciepublish.com Engineered microorganisms, such as Escherichia coli, can be metabolically programmed to produce high titers of specific porphyrins. A 2024 study demonstrated the production of uroporphyrin at concentrations up to 901.9 mg/L in a bioreactor. sciepublish.com This biological approach offers several advantages, including environmentally friendly conditions and the potential for high stereoselectivity, producing uroporphyrinogen III from porphobilinogen (B132115) via the enzyme uroporphyrinogen III synthase. sciepublish.comnih.gov The uroporphyrin produced would then be extracted and could undergo chemical esterification as a final step. This hybrid chemoenzymatic approach could pave the way for more efficient and sustainable large-scale production. sciepublish.com
Spectroscopic and Analytical Characterization in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of uroporphyrin III octamethyl ester, providing precise information about the arrangement of its protons and carbon atoms.
Proton NMR (¹H NMR) spectroscopy of porphyrins provides a wealth of structural information due to the characteristic chemical shifts caused by the aromatic ring current of the macrocycle. wisc.edu Protons located on the periphery of the porphyrin ring are shifted downfield, while those in the interior are shifted significantly upfield. wisc.eduresearchgate.net
In the case of uroporphyrin III octamethyl ester, the ¹H NMR spectrum exhibits distinct signals corresponding to the different types of protons in the molecule. The inner N-H protons, located inside the aromatic ring, resonate at a very high field, typically between -3.0 and -4.0 ppm. researchgate.net The methine protons (–CH=) at the meso positions of the porphyrin core appear as sharp singlets in the downfield region, generally between 10.0 and 10.5 ppm.
The eight ester side chains give rise to characteristic signals that confirm the structure. The methylene (B1212753) protons of the acetate (B1210297) side chains (–CH₂COOCH₃) and the propionate (B1217596) side chains (–CH₂CH₂COOCH₃) are diastereotopic and appear as complex multiplets. The methylene protons adjacent to the porphyrin ring (pyrrole-CH₂) resonate around 4.3-4.5 ppm, while the second methylene group of the propionate chains (pyrrole-CH₂CH₂) appears further upfield, around 3.2-3.4 ppm. The methyl ester protons (–COOCH₃) from both the acetate and propionate chains typically produce sharp singlets around 3.6-3.7 ppm.
Table 1: Typical ¹H NMR Chemical Shifts for Uroporphyrin III Octamethyl Ester in CDCl₃
| Proton Type | Chemical Shift (δ, ppm) |
|---|---|
| meso-H | 10.0 - 10.5 |
| CH₂ (Propionate, α to ring) | ~4.4 |
| CH₂ (Acetate) | ~4.9 |
| OCH₃ (Ester) | 3.6 - 3.7 |
| CH₂ (Propionate, β to ring) | ~3.3 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of uroporphyrin III octamethyl ester. The chemical shifts of the carbon atoms are indicative of their local electronic environment.
The quaternary α- and β-pyrrolic carbons of the macrocycle resonate in the aromatic region, typically between 135 and 150 ppm. The meso-carbons, which are also part of the aromatic system, are found further upfield, generally between 95 and 100 ppm.
The carbon atoms of the side chains have distinct chemical shifts. The carbonyl carbons of the methyl ester groups (–COOCH₃) are highly deshielded and appear in the region of 172-174 ppm. The methyl carbons of the ester groups (–OCH₃) are observed around 51-53 ppm. The methylene carbons of the acetate (–CH₂COOCH₃) and propionate (–CH₂CH₂COOCH₃) side chains resonate in the range of 21-37 ppm.
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Uroporphyrin III Octamethyl Ester
| Carbon Type | Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | 172 - 174 |
| α/β-Pyrrolic C | 135 - 150 |
| meso-C | 95 - 100 |
| OCH₃ (Ester) | 51 - 53 |
| CH₂ (Propionate, α to ring) | ~37 |
| CH₂ (Acetate) | ~37 |
UV-Visible (UV-Vis) Absorption Spectroscopy for Porphyrin Identification
UV-Visible spectroscopy is a primary technique for identifying and quantifying porphyrins, which are known for their intense light absorption. The electronic absorption spectrum of uroporphyrin III octamethyl ester, like other porphyrins, is characterized by two main features: the Soret band and the Q-bands.
The Soret band is an extremely intense absorption peak in the near-UV or blue region of the spectrum, typically located around 400 nm. researchgate.net For uroporphyrin III octamethyl ester in chloroform, the Soret band maximum is observed at approximately 406-408 nm. This band arises from a strong electronic transition (S₀ → S₂) within the porphyrin macrocycle.
In the visible region of the spectrum, a series of four weaker absorption bands, known as Q-bands, are observed. These bands, resulting from S₀ → S₁ transitions, are typically found between 500 and 650 nm. chemicalbook.com For uroporphyrin III octamethyl ester in chloroform, these bands appear at approximately 500, 534, 568, and 622 nm. The relative intensities of the Q-bands often follow the pattern IV > III > II > I.
Table 3: UV-Vis Absorption Maxima for Uroporphyrin III Octamethyl Ester in Chloroform
| Band | Wavelength (λmax, nm) |
|---|---|
| Soret | ~407 |
| Q IV | ~500 |
| Q III | ~534 |
| Q II | ~568 |
Mass Spectrometry (MS) for Molecular Mass Determination and Isotopic Labeling Studies
Mass spectrometry is a powerful analytical technique used to determine the precise molecular mass of uroporphyrin III octamethyl ester and to verify its elemental composition. The molecular formula of uroporphyrin III octamethyl ester is C₄₈H₅₄N₄O₁₆, corresponding to a calculated molecular weight of approximately 942.96 g/mol . strem.comcymitquimica.com High-resolution mass spectrometry can confirm this mass with high accuracy, which is a key step in the compound's identification.
Furthermore, mass spectrometry is crucial for studies involving isotopic labeling. By incorporating stable isotopes such as ¹³C, ¹⁵N, or ²H into the molecule during its synthesis, researchers can trace the metabolic fate of the porphyrin or elucidate biosynthetic pathways. The resulting mass shifts in the MS spectrum provide direct evidence of the incorporation and location of the isotopic labels.
Chromatographic Separation Techniques for Porphyrin Esters
Due to the structural similarity of porphyrin isomers, chromatographic methods are essential for their separation and purification.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analytical and preparative separation of porphyrin isomers, including the octamethyl esters of uroporphyrin I and III. guidechem.comchemicalbook.com The separation is typically achieved using reversed-phase HPLC systems. pdx.edu
A common setup involves a C18 (octadecylsilyl) stationary phase and a gradient elution mobile phase. guidechem.compdx.edu The mobile phase often consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous buffer, like ammonium (B1175870) acetate. pdx.edu The gradient, which involves changing the solvent composition over time, allows for the efficient separation of the different porphyrin esters based on their polarity. The more polar compounds elute earlier, while the less polar ones are retained longer on the column. Fluorescence detection is frequently employed due to the inherent high fluorescence of porphyrins, providing excellent sensitivity and selectivity for their detection. guidechem.comchemicalbook.com
Thin-Layer Chromatography (TLC) for Purity and Separation Analysis
Thin-layer chromatography (TLC) is a fundamental and widely used technique in organic chemistry for the rapid analysis of compound purity and the separation of mixtures. commonorganicchemistry.comuad.ac.id Its application in the study of porphyrins, including uroporphyrin III octamethyl ester, is well-established for monitoring reaction progress and verifying the success of purification procedures. nih.govpsu.edu
The principle of TLC involves the separation of compounds based on their differential partitioning between a stationary phase, typically a thin layer of adsorbent material like silica (B1680970) gel coated on a plate, and a mobile phase, a solvent or mixture of solvents that moves up the plate by capillary action. psu.edu For porphyrin methyl esters, silica gel is a commonly used stationary phase. rjpbcs.com The separation is governed by the polarity of the compounds, the polarity of the stationary phase, and the polarity of the mobile phase. More polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf value). psu.edu
In the context of uroporphyrin III octamethyl ester, TLC on silica gel plates is effective for its separation from other porphyrin esters. While specific Rf values are highly dependent on the exact chromatographic conditions (e.g., plate manufacturer, layer thickness, chamber saturation, and temperature), the general mobility can be controlled by the composition of the mobile phase. A common approach involves using a two-component solvent system, often a mixture of a nonpolar solvent and a more polar solvent. rochester.edu The proportion of the polar solvent can be adjusted to achieve optimal separation. For instance, increasing the polarity of the mobile phase will generally lead to higher Rf values for all compounds.
While a precise, universally cited mobile phase and corresponding Rf value for pure uroporphyrin III octamethyl ester is not consistently reported across the literature due to variations in experimental setups, a representative system for the separation of porphyrin methyl esters involves mixtures of solvents like chloroform, ethyl acetate, and benzene. rjpbcs.com The selection of the solvent system is critical and often determined empirically to achieve the best resolution between the compound of interest and any impurities or isomers.
Table 1: Illustrative TLC System for Porphyrin Methyl Esters (Note: This table provides a general representation of a TLC system for porphyrin esters based on common practices. Actual Rf values for Uroporphyrin III octamethyl ester would need to be determined under specific experimental conditions.)
| Parameter | Description |
| Stationary Phase | Silica Gel G |
| Mobile Phase (Illustrative) | Chloroform: Ethyl Acetate: Benzene: Glacial Acetic Acid (25:15:2:10) rjpbcs.com |
| Detection | UV light (porphyrins typically fluoresce) |
| Analyte | Uroporphyrin III octamethyl ester |
| Expected Behavior | As a polar molecule, its Rf value would be influenced by the specific solvent ratios. |
To perform a purity analysis, a concentrated solution of the synthesized uroporphyrin III octamethyl ester is spotted on the TLC plate alongside appropriate standards, if available. After developing the plate in a suitable solvent system, the number of spots observed under UV light indicates the purity. A single spot suggests a pure compound, while multiple spots would indicate the presence of impurities.
Dioxan Chromatography for Uroporphyrin Octamethyl Ester Isomers
The separation of the isomeric forms of uroporphyrin octamethyl esters, particularly the biologically significant type I and type III isomers, has been a subject of considerable research. One of the historical methods employed for this challenging separation is partition chromatography using a dioxan-based solvent system.
A notable study in this area involved a qualitative and quantitative method for the separation of uroporphyrin I and III octamethyl esters using column chromatography with a dioxan-containing mobile phase. This technique relies on the subtle differences in the physical properties of the isomers, which leads to their differential partitioning between the stationary and mobile phases, allowing for their separation.
Table 2: Conceptual Framework of Dioxan Chromatography for Uroporphyrin Octamethyl Ester Isomer Separation (Note: This table is based on the principles of column chromatography and the known application to uroporphyrin isomers, as specific data from historical sources is limited.)
| Parameter | Conceptual Description |
| Stationary Phase | A solid adsorbent such as silica or alumina. |
| Mobile Phase | A solvent system containing dioxan, likely in combination with other organic solvents to modulate polarity and achieve separation. |
| Principle of Separation | Differential partitioning of the uroporphyrin I and III octamethyl ester isomers between the stationary and mobile phases. |
| Detection | Fractions are typically collected and analyzed spectrophotometrically or fluorometrically to quantify the amount of each isomer. |
The separation of these isomers is crucial for studies focused on the etiology of porphyrias, where the relative abundance of different porphyrin isomers can be indicative of specific enzymatic defects. While modern techniques like high-performance liquid chromatography (HPLC) are now more commonly used for this purpose, the foundational work with dioxan chromatography demonstrated the feasibility of resolving these closely related structures. nih.govubc.ca
Redox Chemistry and Photophysical Studies of Uroporphyrin Iii Octamethyl Ester
Electrochemical Behavior and Redox Potentials
The electrochemical behavior of porphyrins is characterized by a series of oxidation and reduction events, primarily involving the π-electron system of the macrocycle. Cyclic voltammetry is a key technique used to probe these processes, revealing the potentials at which electrons are added to or removed from the molecule.
The redox behavior of free-base porphyrins with various meso substituents has been extensively studied. nih.gov These redox processes are typically assigned to the one-electron addition or removal from the porphyrin macrocycle. nih.gov For β-pyrrole substituted porphyrins, such as uroporphyrin III octamethyl ester, the nature and position of the substituents significantly influence the redox potentials. The introduction of electron-withdrawing groups, like the ester functionalities in uroporphyrin III octamethyl ester, generally makes the porphyrin ring more difficult to oxidize and easier to reduce.
The electrochemical redox behavior of various metalloporphyrins with mixed substituents at the β-pyrrole positions has been shown to exhibit dramatic cathodic shifts in the first ring oxidation potentials, sometimes by as much as 300–500 mV, while the reduction potentials are only marginally affected. nih.govacs.org This highlights the sensitivity of the HOMO energy level to substitution at the periphery of the porphyrin macrocycle.
A representative table of redox potentials for a related β-substituted porphyrin is provided below to illustrate the typical values observed in these systems. It is important to note that these values are for a different, albeit related, compound and should be considered as indicative rather than absolute for uroporphyrin III octamethyl ester.
Table 1: Electrochemical Redox Potentials of a Representative β-Pyrrole Substituted Porphyrin (Values are indicative and not specific to Uroporphyrin III Octamethyl Ester)
| Redox Process | E1/2 (V vs. Fc/Fc+) | Solvent/Electrolyte | Reference |
|---|---|---|---|
| First Ring Oxidation | +0.85 | CH2Cl2/TBAPF6 | nih.gov |
| Second Ring Oxidation | +1.15 | CH2Cl2/TBAPF6 | nih.gov |
| First Ring Reduction | -1.20 | CH2Cl2/TBAPF6 | nih.gov |
| Second Ring Reduction | -1.55 | CH2Cl2/TBAPF6 | nih.gov |
Porphyrin Ring Oxidation and π-Cation Radical Formation
The first oxidation of a porphyrin molecule typically involves the removal of an electron from the highest occupied molecular orbital (HOMO), leading to the formation of a π-cation radical. nih.govnih.gov These radical species are often stable and can be characterized by various spectroscopic techniques, including UV-vis, EPR (Electron Paramagnetic Resonance), and ENDOR (Electron Nuclear Double Resonance) spectroscopy. nih.govacs.org
The electronic ground state of the resulting π-cation radical can be either of the 2A1u or 2A2u type, depending on the symmetry of the porphyrin and the nature of its substituents. The distribution of the unpaired electron spin density across the macrocycle is a key feature of these radicals and can be probed in detail by EPR and ENDOR spectroscopy. nih.govacs.org For instance, the EPR spectra of radical cations of ethyne-linked oligoporphyrins have been used to investigate spin delocalization. acs.org
While specific EPR data for the π-cation radical of uroporphyrin III octamethyl ester is not extensively documented in the literature, studies on similar porphyrin radicals provide a framework for understanding its expected properties. The EPR spectrum of a porphyrin π-cation radical typically consists of a single line, the width of which is determined by the unresolved hyperfine couplings to the nitrogen and hydrogen nuclei of the macrocycle. acs.org
The table below presents typical g-values and hyperfine coupling constants for a related porphyrin π-cation radical. This data is intended to be illustrative of the kind of information obtained from EPR studies on these species.
Table 2: Representative EPR Data for a Porphyrin π-Cation Radical (Values are indicative and not specific to Uroporphyrin III Octamethyl Ester)
| Parameter | Value | Technique | Reference |
|---|---|---|---|
| g-value | 2.0026 | EPR | rsc.org |
| 14N Hyperfine Coupling (Aiso) | 1.5 G | ENDOR | acs.org |
| β-H Hyperfine Coupling (Aiso) | -2.5 G | ENDOR | acs.org |
The formation of the π-cation radical is often accompanied by distinct changes in the electronic absorption spectrum, with the appearance of new, broad absorption bands in the near-infrared (NIR) region. nih.gov
Photophysical Properties and Excited State Dynamics
The photophysical properties of porphyrins, including their absorption and emission characteristics, are governed by the electronic transitions within the π-system of the macrocycle. Upon absorption of light, the molecule is promoted to an excited singlet state (Sn), which rapidly relaxes to the lowest excited singlet state (S1). From the S1 state, the molecule can return to the ground state (S0) via fluorescence, or it can undergo intersystem crossing to the lowest triplet state (T1).
The photophysical properties of free-base porphyrins are known to be influenced by factors such as solvent polarity and the nature of the substituents. nih.govacs.org Free-base porphyrins typically exhibit longer excited-state lifetimes and higher fluorescence quantum yields compared to their metalated counterparts. acs.org
While a complete set of photophysical data for uroporphyrin III octamethyl ester is not available, studies on other free-base porphyrins provide a basis for what can be expected. acs.orgresearchgate.net The fluorescence quantum yield (ΦF) and the lifetime of the S1 state (τF) are key parameters that describe the emissive properties of the molecule. The triplet state lifetime (τT) is another crucial parameter, particularly for applications such as photodynamic therapy, where the long-lived triplet state is responsible for generating reactive oxygen species. stfc.ac.ukrsc.org
The following table summarizes typical photophysical data for a free-base porphyrin, which can be considered as a reference for the expected properties of uroporphyrin III octamethyl ester.
Table 3: Representative Photophysical Data for a Free-Base Porphyrin (Values are indicative and not specific to Uroporphyrin III Octamethyl Ester)
| Property | Value | Solvent | Reference |
|---|---|---|---|
| Fluorescence Quantum Yield (ΦF) | 0.11 | Toluene | nih.gov |
| Fluorescence Lifetime (τF) | 10.5 ns | Toluene | acs.org |
| Triplet State Lifetime (τT) | 1.4 ms | Benzene | stfc.ac.uk |
| Intersystem Crossing Quantum Yield (ΦISC) | 0.88 | Benzene | rsc.org |
The excited-state dynamics of porphyrins are complex and involve a competition between various radiative and non-radiative decay pathways. The presence of the eight ester groups in uroporphyrin III octamethyl ester is likely to influence these dynamics, potentially affecting the rates of internal conversion, intersystem crossing, and fluorescence.
Catalytic and Materials Science Applications in Research
Uroporphyrin III Octamethyl Ester as a Catalyst Precursor
Uroporphyrin III, octamethyl ester serves as a foundational precursor for the synthesis of more complex catalytic molecules, primarily metalloporphyrins. The porphyrin macrocycle acts as a ligand, which can be metalated by introducing a variety of metal ions into its central cavity. This process is key to unlocking the catalytic potential of the porphyrin.
The general synthetic procedure involves dissolving the free-base porphyrin, such as Uroporphyrin III, octamethyl ester, in a suitable solvent like dimethylformamide or a chloroform/methanol (B129727) mixture. A salt of the desired metal, for instance, iron(II) chloride or zinc(II) acetate (B1210297), is then added to the solution. nih.govresearchgate.net The mixture is often heated to facilitate the coordination of the metal ion within the porphyrin ring. nih.gov The successful synthesis of the metalloporphyrin is typically monitored using techniques like thin-layer chromatography (TLC) and confirmed by spectroscopic methods. nih.gov This straightforward method allows for the creation of a diverse library of metalloporphyrin catalysts, where the properties can be tuned by the choice of the central metal ion. mdpi.com
Biomimetic Catalysis with Porphyrin Derivatives
Porphyrin derivatives are central to the field of biomimetic catalysis, where synthetic molecules are designed to mimic the function of natural enzymes. Metalloporphyrins, in particular, are widely studied as bio-inspired models of hemoproteins like cytochrome P-450, which are enzymes responsible for a variety of metabolic oxidation reactions in living organisms. mdpi.comsigmaaldrich.com These synthetic mimics often feature a metal-N4 chelate structure similar to the active sites of these enzymes, enabling them to catalyze reactions with high selectivity. nih.gov
The design of these artificial enzymes often involves creating a catalytic site, the metalloporphyrin core, and a binding site to orient the substrate, which can be achieved by modifying the periphery of the porphyrin ring. mdpi.com For example, ester side chains on the porphyrin can facilitate binding to other molecules, controlling the regioselectivity of the reaction. mdpi.com Researchers have successfully used these biomimetic catalysts to perform challenging reactions, such as the degradation of complex polymers like lignin (B12514952) into aromatic monomers, demonstrating their potential in converting biomass into valuable chemicals. nih.gov
Oxidation and Hydroxylation Catalysis
Metalloporphyrins derived from precursors like Uroporphyrin III, octamethyl ester are highly effective catalysts for a range of oxidation and hydroxylation reactions. These reactions are fundamental in organic synthesis for creating more complex molecules. The catalytic activity of metalloporphyrins in these transformations often proceeds through the formation of a high-valence metal-oxygen intermediate, mimicking the mechanism of cytochrome P-450 enzymes. sigmaaldrich.com
These catalysts have demonstrated efficacy in various oxidative processes, including:
Hydroxylation of C–H bonds : The first report of metalloporphyrin-catalyzed hydroxylation of saturated C–H bonds was in 1979, showing the conversion of alkanes like cyclohexane (B81311) into their corresponding alcohols. sigmaaldrich.com
Epoxidation of Alkenes : Metalloporphyrins, particularly those with manganese or iron, can catalyze the epoxidation of olefins, a crucial reaction for producing intermediates in fine chemical synthesis. illinois.edu
Oxidation of Alcohols : They can be used to oxidize alcohols to form aldehydes and ketones, often with high efficiency. sigmaaldrich.com
Sulfoxidation : The oxidation of sulfides to sulfoxides is another important transformation catalyzed by metalloporphyrins. nih.gov
The efficiency and stability of these catalysts can be enhanced by modifying the porphyrin structure, for example, by introducing electron-withdrawing substituents. illinois.edursc.org
| Reaction Type | Substrate Example | Product Example | Catalyst Type | Key Finding |
|---|---|---|---|---|
| Alkane Hydroxylation | Cyclohexane | Cyclohexanol | Iron Porphyrin | Demonstrated the ability to activate strong C-H bonds, mimicking cytochrome P-450. sigmaaldrich.com |
| Alkene Epoxidation | Cholesteryl Esters | Epoxidized Cholesteryl Esters | Ruthenium Porphyrin | Showed high catalytic activity even at low catalyst loading (0.1 mol%). sigmaaldrich.com |
| Alcohol Oxidation | Benzylic Alcohols | Carbonyl Compounds | Manganese Porphyrin | Offers a sustainable alternative to stoichiometric metal oxide oxidants. sigmaaldrich.com |
| Sulfide Oxidation | Diarylsulfide | Sulfoxide | Chiral Manganese Porphyrin | Achieved enantioselective oxidation, important for producing chiral drugs like Sulindac®. nih.gov |
| Wacker-type Oxidation | 2-Vinylnaphthalene | 2-Acetylnaphthalene | Perfluorinated Iron Porphyrin | Enabled the use of air as the terminal oxidant at room temperature. rsc.org |
Photocatalysis and Energy Conversion Applications
The conjugated π-electron system of the porphyrin macrocycle makes it an excellent chromophore, capable of absorbing light and participating in photochemical reactions. researchgate.netacs.org This property is harnessed in photocatalysis and energy conversion. When a porphyrin absorbs light, it is promoted to an excited state. From this excited state, it can initiate chemical reactions through two main processes: single electron transfer (SET) or energy transfer. acs.org
A significant application of porphyrin-based photocatalysis is in the reduction of carbon dioxide (CO2) into valuable fuels like carbon monoxide (CO). societechimiquedefrance.fr In these systems, a porphyrin catalyst, often an iron porphyrin, works in conjunction with a photosensitizer, such as ruthenium tris-bipyridine. societechimiquedefrance.fr The photosensitizer absorbs light and transfers energy to the porphyrin catalyst, which then reduces CO2. Research has shown that modifying the porphyrin's structure, for instance by adding urea (B33335) groups into its second coordination sphere, can significantly improve the catalyst's efficiency and durability, achieving high turnover numbers and excellent selectivity for CO production. societechimiquedefrance.fr Porphyrin derivatives are also explored for their potential in organic photovoltaic devices, acting as the light-harvesting component. acs.org
Electrocatalysis
Metalloporphyrins are extensively studied as electrocatalysts for critical energy-related reactions, such as the oxygen reduction reaction (ORR) and the carbon dioxide reduction reaction (CO2RR). nih.govnih.gov These reactions are central to technologies like fuel cells and metal-air batteries. nih.govrsc.org Iron and cobalt porphyrins are among the most investigated catalysts for these applications. researchgate.netnih.govacs.org
For the ORR, which is a key process at the cathode of fuel cells, iron porphyrin-based composites have emerged as promising, cost-effective alternatives to precious metal catalysts like platinum. nih.govresearchgate.net These catalysts can be integrated with conductive supports such as carbon nanotubes to enhance their activity and stability. rsc.org The mechanism often involves a direct four-electron pathway, converting oxygen directly to water, which is more efficient than the two-electron pathway that produces hydrogen peroxide. rsc.orgresearchgate.net
In CO2 electroreduction, porphyrin-based catalysts can selectively convert CO2 into products like CO or formate (B1220265). researchgate.netacs.org The selectivity and efficiency of the catalyst can be tuned by the choice of the central metal ion and by modifying the porphyrin ligand. researchgate.netacs.org However, a significant challenge is the stability of these catalysts, as they can deactivate under the harsh reductive conditions required for the reaction. acs.org
| Reaction | Catalyst Example | Application | Key Research Finding |
|---|---|---|---|
| Oxygen Reduction Reaction (ORR) | Iron Porphyrin-Carbon Nanotube Composite | Fuel Cells, Metal-Air Batteries | Demonstrated high catalytic activity via a direct 4-electron pathway with excellent durability. rsc.orgresearchgate.net |
| Oxygen Reduction Reaction (ORR) | Cobalt Porphyrin with Cationic Ancillary Groups | Fuel Cells | Showed enhanced selectivity for O2 to H2O conversion across a wide pH range due to electrostatic stabilization of intermediates. acs.org |
| CO2 Reduction Reaction (CO2RR) | Iron Porphyrin (e.g., Fe-TPP) | CO2 Valorization | Catalyzes the reduction of CO2 to CO with high Faradaic efficiency. researchgate.netsocietechimiquedefrance.fr |
| CO2 Reduction Reaction (CO2RR) | Cobalt Porphyrin (e.g., Co-TPP) | CO2 Valorization | Can be selective for CO or formate production depending on conditions; stability is a key challenge. researchgate.netacs.org |
Supramolecular Assembly and Self-Organized Systems
The flat, aromatic structure of porphyrins makes them ideal building blocks for constructing larger, highly organized structures through supramolecular self-assembly. acs.orgru.nl This "bottom-up" approach utilizes non-covalent interactions—such as π-π stacking, hydrogen bonding, and metal-ligand coordination—to create well-defined nanomaterials. acs.orgmdpi.com Porphyrin derivatives can self-assemble into various morphologies, including nanofibers, nanorods, and nanosheets. mdpi.comnih.gov
A prominent strategy involves using porphyrins as organic linkers to construct metal-organic frameworks (MOFs). mdpi.comnih.gov In this approach, the carboxylate groups on a functionalized porphyrin, such as 5,10,15,20-tetrakis(4-carboxyphenyl) porphyrin (TCPP), coordinate with metal ions or clusters to form a porous, crystalline framework. mdpi.com These porphyrin-based MOFs combine the inherent properties of the porphyrin (e.g., light absorption, catalytic activity) with the high surface area and tunable porosity of MOFs, making them highly attractive for applications in gas storage, separation, and catalysis. mdpi.comnih.govrsc.org The properties of these self-organized systems can be precisely controlled by the design of the porphyrin building block and the conditions of the assembly process. illinois.eduworldscientific.com
Integration into Advanced Materials Research
Uroporphyrin III, octamethyl ester and its derivatives are being integrated into a variety of advanced functional materials. nih.govrsc.org Their unique photophysical and electrochemical properties make them valuable components in materials designed for electronics, photonics, and sensing. nih.govnih.gov
One area of active research is the development of porphyrin-based composite materials. For instance, iron porphyrin networks can be wrapped around carbon nanotubes to create highly effective electrocatalysts for the oxygen reduction reaction, combining the catalytic activity of the porphyrin with the high conductivity and surface area of the nanotubes. rsc.org Porphyrins can also be incorporated into thin films using techniques like electrostatic self-assembly to create materials with nonlinear optical properties or for use as multilayered electrocatalysts. nih.gov
Furthermore, porphyrins are used as functional components in MOFs, creating materials with applications in tumor therapy and biosensing. nih.gov The integration of porphyrins into these frameworks can overcome issues like instability or self-quenching that can limit the performance of individual porphyrin molecules in physiological conditions. nih.gov The versatility of porphyrin chemistry allows for their incorporation into a wide array of materials, from molecular wires to chemical sensors, positioning them as key components in the development of next-generation functional materials. nih.govrsc.org
Advanced Methodologies and Future Research Directions
Stable Isotope Labeling in Biosynthetic Pathway Elucidation
The intricate pathway of porphyrin biosynthesis has been significantly unraveled through the use of stable isotope labeling. nih.gov This technique involves introducing atoms with a non-standard number of neutrons, such as ¹³C and ¹⁵N, into precursor molecules to trace their metabolic fate.
Historically, the groundbreaking work of David Shemin in the 1940s, who ingested ¹⁵N-labeled glycine (B1666218), was pivotal in determining the half-life of hemoglobin and laid the foundation for understanding porphyrin biosynthesis. nih.gov It was demonstrated that all the atoms of the porphyrin molecule are derived from two simple precursors: glycine and succinate. nih.gov Specifically, the carbon atoms from labeled substrates were found to occupy particular positions within the porphyrin molecule. nih.gov
The use of stable isotopes allows researchers to follow the transformation of simple labeled precursors, like glycine and δ-aminolevulinic acid, into the complex macrocyclic structure of uroporphyrinogen III. nih.govnih.gov The octamethyl ester of Uroporphyrin III is often synthesized for analysis as it is more stable and easier to handle than the free acid. This derivatization is crucial for techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, which are used to identify the positions of the isotopic labels in the final molecule. This detailed mapping provides definitive evidence for the proposed biosynthetic steps and the enzymatic mechanisms involved.
Table 1: Key Precursors in Porphyrin Biosynthesis
| Precursor Molecule | Role in Biosynthesis |
| Glycine | Provides all four nitrogen atoms and eight of the carbon atoms of the porphyrin ring. nih.gov |
| Succinyl-CoA | A four-carbon unit derived from the citric acid cycle that condenses with glycine. nih.gov |
| 5-Aminolevulinic Acid (ALA) | The first committed precursor in the porphyrin pathway, formed from glycine and succinyl-CoA. nih.gov |
| Porphobilinogen (B132115) (PBG) | A pyrrole (B145914) derivative formed from the condensation of two molecules of ALA. nih.gov |
Enzyme Engineering and Directed Evolution for Porphyrin Production
The industrial production of porphyrins, including Uroporphyrin III, for various applications is a growing field of interest. Enzyme engineering and directed evolution are powerful tools being used to enhance the efficiency of porphyrin biosynthesis. nih.govillinois.edu Directed evolution mimics the process of natural selection in the laboratory to improve the properties of enzymes. nih.gov This involves creating large libraries of mutant enzymes and screening them for desired characteristics, such as increased activity, stability, or altered substrate specificity. illinois.edu
Researchers have successfully engineered Escherichia coli to produce Uroporphyrin III from 5-aminolevulinic acid (ALA) by expressing thermostable enzymes from Thermus thermophilus. nih.gov This approach involves overexpressing key enzymes in the pathway, such as ALA dehydratase (ALAD), porphobilinogen deaminase (PBGD), and uroporphyrinogen III synthase (UROS). nih.govresearchgate.net By using heat-treated E. coli transformants, the native mesophilic enzymes are inactivated, allowing the thermostable enzymes to function optimally at higher temperatures, leading to a significant conversion of ALA to uroporphyrinogen III. nih.gov In one study, this method yielded approximately 1.1 mM (990 mg/l) of urogen III from 10 mM ALA. nih.govresearchgate.net
Furthermore, directed evolution has been applied to various enzymes, including cytochrome P450s, to introduce novel catalytic activities. nih.govyoutube.com While not directly producing Uroporphyrin III, this research demonstrates the potential of evolving enzymes for complex chemical transformations, which could be adapted to optimize the porphyrin biosynthetic pathway further. The ability to tailor enzymes for specific reactions opens up possibilities for creating more efficient and sustainable methods for producing Uroporphyrin III and its derivatives. nih.gov
Computational Chemistry and Theoretical Modeling of Uroporphyrin III Derivatives
Computational chemistry provides invaluable insights into the structure, properties, and reactivity of molecules like Uroporphyrin III and its derivatives. Theoretical modeling allows for the investigation of reaction mechanisms that are difficult to study experimentally. acs.org
One of the most intriguing steps in the biosynthesis of Uroporphyrin III is the enzymatic conversion of the linear tetrapyrrole hydroxymethylbilane (B3061235) (HMB) into the asymmetric uroporphyrinogen III, catalyzed by uroporphyrinogen III synthase (U3S). This reaction involves the inversion of one of the pyrrole rings. acs.orgnih.govresearchgate.net High-level quantum mechanical calculations have been used to analyze the proposed mechanisms for this ring inversion, including sigmatropic shifts and the formation of a spirocyclic intermediate. acs.orgresearchgate.net
Density functional theory (DFT) studies have suggested that the direct formation of a spiro intermediate is a plausible mechanism. acs.org These calculations help to elucidate the energetics of the reaction pathway and the structures of transition states. acs.orgresearchgate.net For example, modeling studies have indicated that a numberanalytics.comresearchgate.net-sigmatropic rearrangement is unlikely, while a fragmentation-recombination mechanism is more facile. ebi.ac.uk These theoretical models are crucial for understanding the intricate catalytic power of enzymes like U3S and can guide the design of experiments to test these hypotheses. acs.org
Development of Novel Analytical Techniques for Porphyrin Metabolomics
The analysis of porphyrins in biological samples is essential for diagnosing and monitoring certain diseases, as well as for research in metabolomics. The development of novel analytical techniques has significantly improved the sensitivity, specificity, and throughput of porphyrin analysis. nih.gov
High-performance liquid chromatography (HPLC) has long been a standard technique for separating porphyrins. researchgate.netnih.gov When coupled with fluorescence detection, HPLC provides a highly sensitive method for quantifying porphyrins in various biological matrices like urine, feces, and blood. researchgate.netnih.gov Reversed-phase HPLC methods have been developed that can separate porphyrin carboxylic acids and even the type I and type III isomers of uroporphyrin. researchgate.netresearcher.life
More recently, mass spectrometry (MS) has become a powerful tool for porphyrin analysis. numberanalytics.comnih.gov Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) coupled with time-of-flight (TOF) analyzers allow for the precise determination of the molecular weight and structure of porphyrins. numberanalytics.com Ultra-high performance liquid chromatography-mass spectrometry (uHPLC-MS) offers a rapid and quantitative method for profiling porphyrins in complex biological samples. nih.gov The use of high-resolution mass spectrometry provides a simple and high-throughput means of diagnosing and monitoring porphyrin profiles. nih.gov Furthermore, capillary liquid chromatography-mass spectrometry (CLC-MS) has emerged as a simple, rapid, and highly sensitive method for the simultaneous determination of natural porphyrins. mdpi.com
Table 2: Advanced Analytical Techniques for Porphyrin Analysis
| Technique | Description | Advantages |
| HPLC with Fluorescence Detection | Separates porphyrins based on their physicochemical properties, with detection based on their natural fluorescence. researchgate.netnih.gov | High sensitivity and specificity. researchgate.netnih.gov |
| uHPLC-MS | Combines the separation power of uHPLC with the identification and quantification capabilities of mass spectrometry. nih.gov | High throughput, quantitative, and can identify multiple compounds simultaneously. nih.gov |
| Capillary LC-MS | A miniaturized version of LC-MS offering enhanced sensitivity and resolution. mdpi.com | Simplicity, high precision, selectivity, and sensitivity. mdpi.com |
| Tandem MS (MS/MS) | Allows for the structural characterization of porphyrins by fragmenting the parent ion and analyzing the resulting product ions. researcher.life | Provides detailed structural information and high specificity. researcher.life |
Unexplored Applications in Pure Chemical Science and Materials
While the biological roles of porphyrins are well-established, their unique photophysical and electrochemical properties make them attractive for applications in materials science and pure chemical science. nih.gov The intrinsic π-conjugated macrocyclic structure of porphyrins like Uroporphyrin III gives rise to strong light absorption and emission, which can be harnessed for various purposes. nih.gov
Porphyrin derivatives are being explored as building blocks for functional supramolecular assemblies. nih.gov Their flat, symmetrical architecture allows them to self-assemble into well-defined nanostructures, such as fibers and toroids, through noncovalent interactions like hydrogen bonding and π-π stacking. nih.gov These materials have potential applications in areas such as organic electronics and photonics.
Furthermore, the ability of porphyrins to coordinate with a wide range of metal ions adds another layer of functionality. nih.gov Metalloporphyrins can act as catalysts for various chemical reactions. The esterification of Uroporphyrin III to its octamethyl ester derivative enhances its solubility in organic solvents, making it more amenable for incorporation into polymeric materials and for use in organic synthesis. The development of porphyrin-based nanoformulations is also an active area of research, with potential applications in therapy and as antiparasitic agents. nih.gov The rich chemistry of Uroporphyrin III and its derivatives suggests that many novel applications in materials science and catalysis are yet to be discovered.
Q & A
Q. What laboratory synthesis methods are commonly used for Uroporphyrin III octamethyl ester?
Uroporphyrin III octamethyl ester is synthesized via MacDonald’s procedure, which involves acid-catalyzed condensation of a 5,5'-diformyldipyrrylmethane with a 5,5'-free dipyrrylmethane. The process includes transesterification of tribenzyl esters to dimethyl esters, followed by hydrogenolysis and decarboxylation to yield intermediates for final condensation . Modifications to this method, such as optimizing reaction temperature (e.g., 180°C) and purification via recrystallization, improve yield and purity .
Q. How are Uroporphyrin III octamethyl ester and its isomers separated and identified analytically?
High-performance liquid chromatography (HPLC) with fluorimetric detection is the gold standard. Using a method adapted from Jacob et al. (1985), uroporphyrin I and III isomers are eluted sequentially, with detection based on fluorescence intensity and retention times . Thin-layer chromatography (TLC) on silica gel with chloroform-methanol mixtures can also resolve isomers, as demonstrated by co-migration studies with standards .
Q. What spectroscopic techniques are used for characterizing Uroporphyrin III octamethyl ester?
UV-Vis spectroscopy in chloroform reveals absorption maxima at 408, 502, 535, 575, 582, and 626 nm, consistent with porphyrin methyl esters . For structural validation, nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyze methyl ester groups and molecular weight (C₄₈H₅₄N₄O₁₆; theoretical MW 942.98), though discrepancies in elemental analysis (e.g., C 61.12% observed vs. 61.12% calculated) may require cross-validation with HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical and experimental spectral data for Uroporphyrin III octamethyl ester?
Discrepancies in UV-Vis or NMR spectra often arise from impurities or isomer contamination. For example, heptamethyl ester byproducts (C 62.41% observed) can skew elemental analysis . Mitigation strategies include rigorous purification (e.g., repeated column chromatography) and dual detection methods (HPLC paired with MS) to confirm homogeneity .
Q. What strategies improve the yield of Uroporphyrin III octamethyl ester in multi-step syntheses?
Optimizing reaction conditions is critical:
- Catalyst selection : Sulfuric acid in transesterification minimizes side reactions .
- Temperature control : Condensation at 180°C enhances dipyrrylmethane coupling efficiency .
- Hydrogenolysis : Catalytic hydrogenation under controlled pressure (e.g., 50 psi H₂) ensures complete debenzylation without over-reduction .
Q. How does Uroporphyrin III octamethyl ester contribute to studies on porphyria pathogenesis?
In congenital erythropoietic porphyria (CEP), Uroporphyrin III accumulation correlates with URO-synthase deficiency. Researchers use HPLC to quantify uroporphyrin I/III ratios in patient urine or fecal samples, where elevated uroporphyrin I levels indicate enzymatic dysfunction . Mutant UROS gene models (e.g., Cys73Arg, Thr228Met) further link isomer imbalances to disease severity .
Q. What role does Uroporphyrin III octamethyl ester play in biosynthetic pathway studies?
It serves as a precursor in vitamin B₁₂ biosynthesis. Isotopic labeling (e.g., ¹³C) of precorrin-6y octamethyl ester intermediates reveals metabolic flux via NMR, elucidating regulatory checkpoints in porphyrin metabolism .
Methodological Challenges and Solutions
Q. What challenges arise in distinguishing Uroporphyrin III octamethyl ester from isomer I, and how are they addressed?
Isomer I lacks the asymmetric side-chain arrangement of III, complicating separation. Solutions include:
- Paper chromatography : Using 2,6-lutidine/water systems to exploit differential solubility .
- TLC optimization : Silica gel plates with dioxane/chloroform gradients enhance resolution .
- HPLC gradients : Methanol/water mobile phases with ion-pairing reagents (e.g., tetrabutylammonium phosphate) improve peak symmetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
